molecular formula C25H24N2O4 B2878653 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 307540-46-1

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole

Cat. No.: B2878653
CAS No.: 307540-46-1
M. Wt: 416.477
InChI Key: CBXYSELUFFUTQX-UHFFFAOYSA-N
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Description

3-[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a synthetic indole derivative of significant interest in medicinal and organic chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active compounds and natural products . This specific molecule, featuring a 2-(4-methylphenyl) group and a 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl] side chain, is a valuable intermediate for the synthesis of more complex heterocyclic systems and for probing structure-activity relationships. Indole derivatives, as a class, exhibit a broad and diverse spectrum of biological activities. Research into analogous compounds has demonstrated potential for anticancer , anti-inflammatory , antimicrobial , antitubercular , and antifungal properties. The presence of the nitroethyl group in its structure is a key functional handle, as such moieties can be transformed into other functional groups, such as nitriles, which are useful intermediates in the preparation of 1H-indole-2-acetic acid derivatives—compounds that are core structures in numerous natural products and pharmacologically active agents . Furthermore, the dimethoxyphenyl substituent is a common pharmacophore found in molecules that interact with various neurological targets . This compound is intended for research applications only, specifically for use as a building block in synthetic chemistry programs, as a precursor for the development of novel therapeutic agents, or as a standard in analytical studies. It is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-16-8-10-17(11-9-16)25-24(19-6-4-5-7-21(19)26-25)20(15-27(28)29)18-12-13-22(30-2)23(14-18)31-3/h4-14,20,26H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXYSELUFFUTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a complex organic compound belonging to the indole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 342.35 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications. The following sections detail specific activities observed in research.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. A study on related indole derivatives showed promising results against Mycobacterium tuberculosis (Mtb) with Minimum Inhibitory Concentration (MIC) values as low as 8.4 µM . While specific data on this compound is limited, its structural similarities suggest potential effectiveness against various pathogens.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.

Table 1: Summary of Anticancer Activity of Indole Derivatives

Compound NameCancer TypeMechanism of ActionReference
Indole-3-carbinolBreast CancerEstrogen receptor modulation
5-MethoxyindoleColon CancerInduction of apoptosis
1H-Indole-3-carboxaldehydeLeukemiaInhibition of cell growth

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can alter cellular signaling pathways, leading to therapeutic effects such as apoptosis in cancer cells or inhibition of microbial growth.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of indole derivatives:

  • A study synthesized a series of substituted indoles and evaluated their antimycobacterial activity. The results indicated that certain compounds exhibited strong activity against multidrug-resistant strains without cross-resistance to first-line drugs .
  • Another investigation focused on the cytotoxicity and genotoxicity profiles of related indole compounds. These studies revealed that some derivatives were non-toxic to mammalian cells while maintaining effective antimicrobial properties .

Table 2: Biological Activity Data from Recent Studies

Study ReferenceCompound TestedMIC (µM)Cytotoxicity (CC50 µM)Notes
Indole derivative8.4>30Effective against Mtb
5-MethoxyindoleN/A<20Induces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with nitroethyl- and aryl-substituted indoles, focusing on structural features, synthetic yields, and substituent effects.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Synthesis Yield Notable Properties Reference
Target Compound 3-(3,4-dimethoxyphenyl)-2-nitroethyl, 2-(4-methylphenyl) Not reported High lipophilicity (predicted)
3-(1-(4-Methoxyphenyl)-2-nitroethyl)-1-methyl-1H-indole (3c) 4-methoxyphenyl, 1-methyl 45–83% Yellow liquid; validated via NMR/HRMS
3-(1-(4-Fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole (3d) 4-fluorophenyl, 1-methyl 45–83% Enhanced electronic effects (F substituent)
3-(2-Nitro-1-phenylethyl)-1H-indole (3e) Phenyl, no additional alkylation 45–83% Simpler structure; lower steric hindrance
3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole 2-chloro-6-fluorophenyl Not reported Halogenated aryl enhances reactivity
3-(1-(3,4-Dimethoxyphenyl)hept-2-yn-1-yl)-1H-indole 3,4-dimethoxyphenyl, hept-2-yn-1-yl chain Not reported Alkyne chain alters conjugation

Key Observations:

The 4-methylphenyl group at the indole’s 2-position introduces steric bulk, which may hinder rotational freedom compared to smaller substituents (e.g., 1-methyl in 3c) .

Synthetic Accessibility:

  • Compounds with nitroethyl chains (e.g., 3c–3n) are synthesized via Friedel-Crafts alkylation in moderate-to-high yields (45–83%), suggesting the target compound could be similarly accessible .

Physicochemical and Spectroscopic Comparisons

  • Lipophilicity: The 3,4-dimethoxy and 4-methylphenyl groups likely increase logP values relative to simpler analogs (e.g., 3e), enhancing membrane permeability .
  • NMR Signatures: The target’s nitroethyl group would display characteristic δ ~4.5–5.5 ppm (CH2) and δ ~8.0–8.5 ppm (NO2) in 1H/13C NMR, aligning with data for 3c–3n .

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